ThioLinker-DBCO

Description

Properties

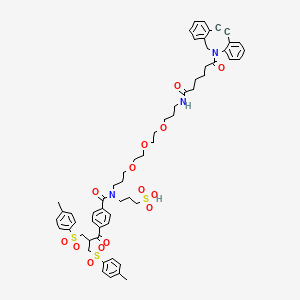

IUPAC Name |

3-[3-[2-[2-[3-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]propoxy]ethoxy]ethoxy]propyl-[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]propane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H69N3O14S3/c1-45-18-28-53(29-19-45)77(67,68)43-52(44-78(69,70)54-30-20-46(2)21-31-54)58(65)49-24-26-50(27-25-49)59(66)61(34-11-41-79(71,72)73)33-10-36-75-38-40-76-39-37-74-35-9-32-60-56(63)16-7-8-17-57(64)62-42-51-14-4-3-12-47(51)22-23-48-13-5-6-15-55(48)62/h3-6,12-15,18-21,24-31,52H,7-11,16-17,32-44H2,1-2H3,(H,60,63)(H,71,72,73) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOSYVZVRASFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)N(CCCOCCOCCOCCCNC(=O)CCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H69N3O14S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1140.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Disulfide Reduction and Bis-Alkylation Mechanism

The preparation of this compound conjugates begins with the reduction of interchain disulfide bonds in antibodies using tris(2-carboxyethyl)phosphine (TCEP) under mild conditions (pH 6.5–7.5, 25–37°C). This step liberates cysteine thiols while avoiding irreversible protein denaturation. Subsequently, the bis-alkylation step employs this compound to rebridge the disulfides via a three-carbon spacer, covalently attaching the DBCO moiety. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anions attack the bis-sulfone groups of this compound, forming stable thioether bonds.

Critical Reaction Parameters:

Structural Composition and Solubility

This compound’s molecular structure (C₅₉H₆₉N₃O₁₄S₃, MW 1140.39) includes a hydrophilic polyethylene glycol (PEG) spacer, enhancing water solubility (>10 mg/mL in PBS). The DBCO group, a strained cyclooctyne, enables copper-free click chemistry with azide-functionalized payloads, making it ideal for bioconjugation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 1140.39 g/mol | |

| Solubility | Water, DMSO, DMF | |

| Purity (HPLC) | >95% | |

| Storage Conditions | -20°C, desiccated |

Analytical Characterization of this compound Conjugates

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 280 nm) confirms conjugate homogeneity. This compound-modified antibodies exhibit a retention time shift of 2–3 minutes compared to native antibodies, consistent with the addition of the DBCO-PEG3 spacer. Purity thresholds exceeding 95% are routinely achieved, with minimal high-molecular-weight aggregates (<2%).

Mass Spectrometry (MS)

Intact mass analysis using electrospray ionization (ESI-MS) verifies the incorporation of DBCO moieties. For example, conjugation to trastuzumab (MW ≈ 148 kDa) yields a mass increase of 1,140 Da per DBCO group, aligning with theoretical predictions. Tandem MS/MS further confirms the presence of the thioether-linked three-carbon bridge by identifying signature fragmentation patterns.

Functional Assays

Surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) demonstrate retained antigen-binding affinity post-conjugation. For instance, this compound-modified cetuximab maintains >90% binding efficiency to epidermal growth factor receptor (EGFR).

Optimization of Conjugation Conditions

Buffer Composition and pH Effects

Phosphate-buffered saline (PBS, pH 7.4) is the preferred reaction medium due to its compatibility with both this compound and antibody stability. Deviations below pH 6.5 result in incomplete bis-alkylation, while alkaline conditions (pH >8.0) promote lysine crosslinking.

Temperature and Reaction Kinetics

At 25°C, conjugation reaches 80% completion within 2 hours, achieving >95% yield by 24 hours. Elevated temperatures (37°C) accelerate the process but risk protein aggregation, particularly for thermally sensitive antibodies like infliximab.

Stoichiometric Control of Drug-to-Antibody Ratio (DAR)

DAR values are tunable by modulating the this compound-to-antibody ratio. A 3:1 molar excess typically yields DAR ≈ 4.0, as quantified by hydrophobic interaction chromatography (HIC). Excess reagent is removed via size-exclusion chromatography or tangential flow filtration.

Table 2: Optimization Parameters for this compound Conjugation

| Parameter | Optimal Range | Impact on DAR | Source |

|---|---|---|---|

| Molar Excess | 1.5–3.0× | 3.5–4.2 | |

| Incubation Time | 12–24 hours | >95% Yield | |

| Temperature | 25°C | Minimal Aggregation |

Applications in Antibody-Drug Conjugate (ADC) Development

Site-Specific Payload Attachment

This compound enables the synthesis of ADCs with defined DARs by conjugating azide-bearing cytotoxic agents (e.g., monomethyl auristatin E) via strain-promoted azide-alkyne cycloaddition (SPAAC). For example, atezolizumab modified with this compound demonstrated a DAR of 4.2 and retained >85% cytotoxicity against PD-L1+ cancer cells.

Stability and In Vivo Performance

ADCs prepared using this compound exhibit superior plasma stability compared to maleimide-based conjugates. Pharmacokinetic studies in murine models show a half-life of 7–9 days, with minimal payload loss (<10%) over 14 days. This stability stems from the irreversible thioether linkage, which resists thiol-exchange reactions in blood.

Comparative Analysis with Alternative Conjugation Technologies

Chemical Reactions Analysis

Types of Reactions: ThioLinker-DBCO primarily undergoes bis-alkylation reactions. It is designed to react specifically with thiol groups in proteins, forming stable conjugates.

Common Reagents and Conditions:

Reagents: Common reagents used in the reactions involving this compound include reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction.

Major Products: The major products formed from reactions involving this compound are well-defined antibody-drug conjugates and other bioconjugates that retain their biological activity and structural integrity .

Scientific Research Applications

Bioconjugation for Drug Development

ThioLinker-DBCO is extensively used in the development of antibody-drug conjugates (ADCs). By facilitating the site-specific attachment of drugs to antibodies, researchers can create more effective therapeutic agents with reduced off-target effects. A notable study demonstrated the use of this compound to create stable disulfide-bridged ADCs, enhancing drug delivery to cancer cells while maintaining the integrity of the antibody structure .

In Vivo Imaging

The compound is also utilized in bioorthogonal labeling techniques for in vivo imaging applications. For instance, this compound has been employed in conjunction with fluorescent or radioactive probes to visualize biological processes in real-time. In a specific case, researchers successfully labeled cancer-targeting peptides with fluorophores using this compound, enabling effective tracking of tumor dynamics in live models .

Protein Engineering

This compound facilitates protein modification for the creation of biosensors and other diagnostic tools. By enabling the site-specific attachment of functional groups to proteins, researchers can design biosensors with enhanced sensitivity and specificity for detecting biomolecules. One study highlighted how thiol-terminated surfaces modified with DBCO improved protein binding efficiency and surface density, leading to better performance in biosensing applications .

Nanoparticle Functionalization

In nanotechnology, this compound is employed to modify nanoparticles for targeted drug delivery systems. The ability to functionalize nanoparticles with specific ligands allows for enhanced targeting capabilities and controlled release profiles. Research has shown that click chemistry using this compound can effectively modify nanoparticles without compromising their inherent properties .

Comparative Data Table

Case Study 1: Antibody-Drug Conjugate Development

A research group utilized this compound to create an ADC targeting HER2-positive breast cancer cells. The study reported high conjugation efficiency and demonstrated that the ADC exhibited potent cytotoxicity against tumor cells while minimizing effects on healthy tissues.

Case Study 2: Real-Time Tumor Imaging

In a study involving live animal models, researchers labeled bombesin peptide derivatives with this compound for imaging purposes. The results indicated that the labeled peptides provided clear imaging signals, allowing for precise localization of tumors within the body.

Mechanism of Action

ThioLinker-DBCO exerts its effects through a bis-alkylation mechanism. The compound specifically targets thiol groups in proteins, forming stable covalent bonds. This site-specific conjugation ensures that the biological activity and structural integrity of the proteins are preserved. The DBCO moiety facilitates the formation of stable conjugates, which are crucial for various bioconjugation applications .

Comparison with Similar Compounds

ThioLinker-DBCO vs. Maleimide-Based Reagents (e.g., DBCO-Maleimide)

| Feature | This compound | DBCO-Maleimide |

|---|---|---|

| Target Groups | Reduced disulfide bonds (bis-alkylation) | Free thiols (cysteine residues) |

| Structural Impact | Preserves disulfide bonds | Leaves disulfides in "open form" |

| Heterogeneity | Low (site-specific) | Moderate (random thiol coupling) |

| Solubility | Water-soluble | May require organic solvents |

| Applications | Stable ADCs, in vivo studies | General thiol labeling |

Key Findings :

This compound vs. PEGylated DBCO Reagents (e.g., DBCO-PEG4-Maleimide)

| Feature | This compound | DBCO-PEG4-Maleimide |

|---|---|---|

| Linker Flexibility | Rigid three-carbon bridge | Flexible PEG4 spacer |

| Conjugation Site | Disulfide bonds | Thiols or amines |

| Solubility | Inherent water solubility | Enhanced via PEGylation |

| Biological Activity | Maintains protein function | Risk of steric hindrance with PEG |

Key Findings :

This compound vs. Bis-Sulfone Reagents (e.g., Bis-sulfone NHS Ester)

| Feature | This compound | Bis-Sulfone NHS Ester |

|---|---|---|

| Conjugation Chemistry | Equilibrium transfer alkylation (ETAC) | NHS ester-amine coupling |

| Specificity | Site-specific (disulfide re-bridging) | Random amine labeling |

| Stability | High (covalent disulfide reformation) | Moderate (pH-dependent hydrolysis) |

| Applications | ADCs, immune activation studies | General protein labeling |

Key Findings :

This compound vs. Other DBCO Derivatives (e.g., DBCO-Amine)

| Feature | This compound | DBCO-Amine (CAS 1255942-06-3) |

|---|---|---|

| Target Groups | Disulfide bonds | Amines (e.g., lysine residues) |

| Conjugation Control | High (site-specific) | Low (random amine coupling) |

| Protein Stability | Enhanced | Potential denaturation at high pH |

Key Findings :

- DBCO-Amine reagents are versatile for amine coupling but require harsh pH conditions, risking protein denaturation .

- This compound operates under mild aqueous conditions, preserving tertiary structure and activity .

Limitations and Considerations

- Cost : Specialized synthesis may increase cost compared to conventional reagents (e.g., DBCO-Maleimide) .

Biological Activity

ThioLinker-DBCO is a specialized compound utilized in bioconjugation applications, particularly for the site-specific modification of proteins and antibodies. This compound is notable for its ability to facilitate the formation of stable linkages through bioorthogonal reactions, which are essential in various fields such as chemical biology, drug delivery, and diagnostics. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a water-soluble bis-alkylating reagent that enables site-specific incorporation of dibenzocyclooctyne (DBCO) moieties onto biomolecules. It is particularly effective for conjugating antibodies, allowing for the creation of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DAR) and improved therapeutic efficacy . The compound operates via a strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism, which is highly selective and efficient under physiological conditions.

The mechanism by which this compound operates involves several key steps:

- Activation : The compound reacts with thiol groups on proteins or peptides to form stable thioether linkages.

- Conjugation : Following activation, the DBCO moiety can selectively react with azide-functionalized partners through SPAAC.

- Stabilization : The resulting conjugates exhibit enhanced stability compared to traditional maleimide-thiol linkages, making them suitable for in vivo applications .

Biological Activity and Applications

This compound has been extensively studied for its biological activity in various contexts:

1. Antibody-Drug Conjugates (ADCs)

This compound has been employed in the synthesis of ADCs, demonstrating its ability to improve the therapeutic index of antibodies by delivering cytotoxic agents directly to targeted cells. For instance, studies have shown that ADCs formed using this compound exhibit enhanced potency in activating immune responses compared to traditional methods .

| Study | ADC Type | DAR | Potency | Findings |

|---|---|---|---|---|

| Atezolizumab-cGAMP | 4.2 | Higher than cGAMP alone | Induced interferons in THP-1 cells | |

| Trastuzumab-DBCO | N/A | Selective labeling | Enhanced stability against exogenous thiols |

2. Site-Specific Protein Labeling

The use of this compound allows for site-selective labeling of proteins containing multiple cysteine residues. This specificity is crucial for studying protein interactions and functions without disrupting their native structures . The DBCO-tag significantly increases the rate of thiol-yne reactions, facilitating faster and more efficient conjugation processes.

3. Drug Delivery Systems

This compound has also been explored in drug delivery systems where it aids in the targeted release of therapeutics. The stability of the thioether linkages formed enhances the overall efficacy and reduces off-target effects .

Case Study 1: Enhanced Immune Activation

A study demonstrated that ADCs synthesized using this compound showed superior immune activation in THP-1 cells compared to those formed using traditional maleimide-based methods. The ADCs exhibited a DAR value of 4.2 and were more effective at activating STING pathways than their counterparts .

Case Study 2: Selective Protein Modification

In another investigation, a DBCO-tagged peptide was shown to selectively react with DBCO reagents, leading to rapid conjugation with fluorescent probes. This approach allowed for precise tracking of protein interactions within live cells, highlighting the utility of this compound in biological imaging applications .

Q & A

Q. How should researchers address potential biases in this compound’s therapeutic efficacy studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.